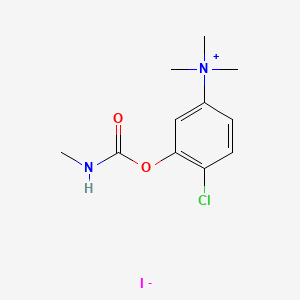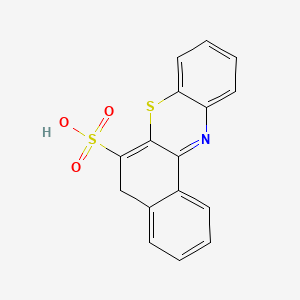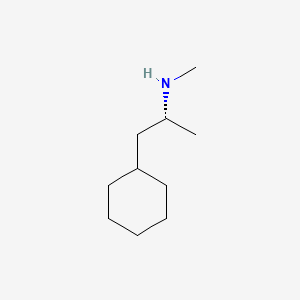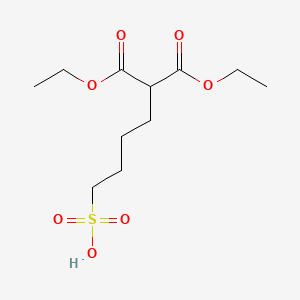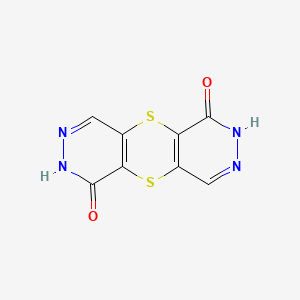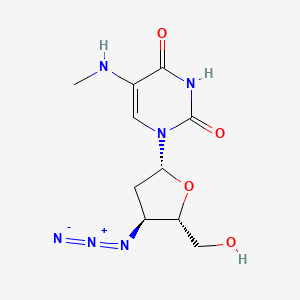
4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and halogenated compounds, which can be further utilized in different chemical processes.
Scientific Research Applications
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved often relate to metabolic processes and signal transduction, influencing various biochemical reactions within cells.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.1.0]heptan-3-ol,4,7,7-trimethyl-
- Bicyclo[4.1.0]heptan-3-one,4,7,7-trimethyl-
- 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
Uniqueness
Bicyclo[410]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] is unique due to its thiobis linkage, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
85392-33-2 |
|---|---|
Molecular Formula |
C20H34O2S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[(4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)sulfanyl]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C20H34O2S/c1-17(2)11-7-15(19(5,21)9-13(11)17)23-16-8-12-14(18(12,3)4)10-20(16,6)22/h11-16,21-22H,7-10H2,1-6H3 |
InChI Key |
VTOLOYGWYKBTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC(C(C2)SC3CC4C(C4(C)C)CC3(C)O)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)

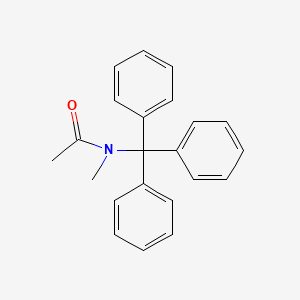
![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
